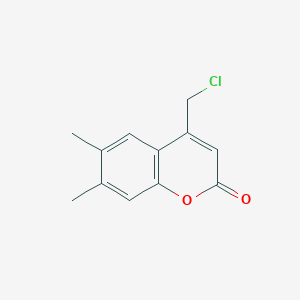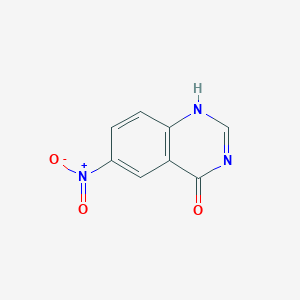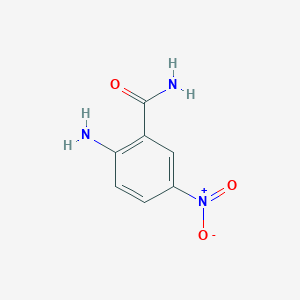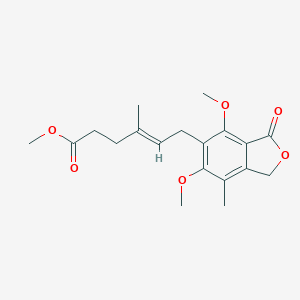
氯(2,2':6',2''-三联吡啶)铂(II)氯化物二水合物
描述
Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate, also identified as [(terpyr)PtCl]Cl, is a complex of Pt and a terpyridine ligand . It is a DNA intercalating agent .
Synthesis Analysis
The compound can be recrystallized from hot dilute HCl, and on cooling, it gives the red dihydrate . The trihydrate crystallizes slowly from a cold aqueous solution and is dried in air . The red dihydrate can be obtained from the trihydrate by desiccation over concentrated H2SO4, by washing with EtOH, or by precipitating from a warm aqueous solution with HCl .Chemical Reactions Analysis
The characteristic UV-Vis bands of the free [(terpyr)PtCl]Cl compound are modified upon addition to ct-DNA, allowing spectroscopic investigation of this interaction . [(terpyr)PtCl]Cl is demonstrated to retard the mobility of the supercoiled form of pHV14 plasmid in gel electrophoresis and to competitively inhibit the intercalative nucleic acid binding of the Ethidium bromide dye .Physical And Chemical Properties Analysis
The compound has a molecular weight of 535.28 . It appears as a solid . The solubility in water and the exact melting and boiling points are not available in the search results .科学研究应用
DNA Intercalation
This compound is known to intercalate into helical and double-stranded DNA . This property makes it useful in studying DNA structures and interactions .
Spectroscopic Tag for Proteins
The compound serves as a spectroscopic tag for proteins . This allows for the study of protein structures and dynamics, as well as their interactions with other molecules .
Selective Covalent Labeling of Histidine in Cytochromes c
It has been used for the selective covalent labeling of histidine in cytochromes c . This can help in understanding the structure and function of these important proteins .
Supramolecular Chemistry
4’-Chloro-2,2’:6’,2’'-terpyridine, a related compound, is widely utilized in the field of supramolecular chemistry . It is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .
Synthesis of Mono- and Bis-Terpyridines
The compound is used to synthesize the mono- and bis-terpyridines . These are important building blocks in the synthesis of complex organic molecules .
Vapochromic Sensor Materials
Materials involving the [Pt (terpy)Cl] + moiety have been studied as vapochromic sensor materials . These materials change color in response to the presence of certain vapors, making them useful for detecting specific gases .
Potential Sensors of Anions in Aqueous Solution
The [Pt (terpy)Cl] + moiety has also been explored as potential sensors of anions in aqueous solution . This could be useful in environmental monitoring and other applications where detection of specific anions is required .
Study of Intermolecular Interactions
The compound has been used to study intermolecular interactions, particularly Pt···Pt distances . Understanding these interactions can provide insights into the properties of materials and their potential applications .
作用机制
Target of Action
The primary target of Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate is double-stranded DNA . It also targets truncated transposase and autolysin . These targets play a crucial role in the replication and transcription of genetic material, and the compound’s interaction with these targets can lead to significant changes in cellular function.
Mode of Action
Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate acts as an intercalator . It inserts itself between the base pairs of the DNA helix, causing distortion of the DNA structure. This distortion can inhibit the normal functioning of the DNA, such as replication and transcription, leading to cell death .
Biochemical Pathways
The compound’s intercalation into DNA affects the DNA replication and transcription pathways . By distorting the DNA structure, it prevents the normal functioning of these pathways, leading to inhibition of protein synthesis and cell division .
Result of Action
The result of the compound’s action is the inhibition of cell division and protein synthesis , leading to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to kill rapidly dividing cancer cells .
安全和危害
The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBUYGBVKZYTMT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.O.O.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583476 | |
| Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate | |
CAS RN |
151120-25-1 | |
| Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate and how does it influence its interactions?
A1: Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate exists in different forms, including a yellow dimorph. [] This form has a square-planar coordination geometry with the platinum ion coordinated to a tridentate terpyridine ligand and a chloride ion. [] The cationic complexes stack in a head-to-tail arrangement with a Pt-Pt distance of 3.39 Å. [] This structural feature allows the compound to intercalate with DNA, influencing its electrochemical behavior and enabling its use in DNA sensors. [, , ]
Q2: How does Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate enable DNA sensing applications?
A2: This compound acts as a precursor for platinum deposition on electrodes. Upon electrochemical reduction, it forms platinum deposits that catalyze proton reduction. [, ] This catalytic activity is sensitive to the presence of DNA. When the compound intercalates into double-stranded DNA, its diffusion coefficient decreases, and its reduction becomes hindered. [, , ] This, in turn, reduces the amount of platinum deposited on the electrode and diminishes the catalytic current for proton reduction. This phenomenon allows for the detection of specific DNA sequences by measuring changes in the catalytic current. [, , ]
Q3: Are there alternative synthesis routes for Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate?
A3: Yes, new methods for synthesizing Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate have been explored alongside Chloro(diethylenetriamine) platinum(II) chloride. [] While the specific details of these new routes are not provided in the abstract, it indicates ongoing research into optimizing the preparation of this compound.
Q4: Are there other polymorphic forms of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate?
A4: Research points to the existence of red and orange polymorphs of [Pt(terpy)Cl]Cl·2H2O in addition to the yellow form. [] This suggests that the compound can crystallize in different arrangements, potentially influencing its physical and chemical properties. Further investigation into these polymorphs could reveal distinct characteristics relevant to specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)



![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

